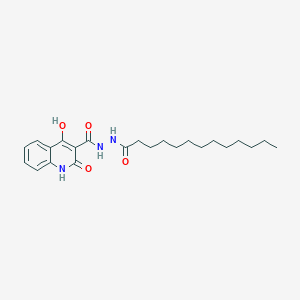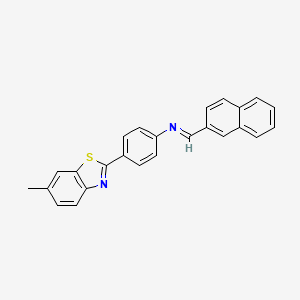![molecular formula C21H16Cl3N5O3 B11984739 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide CAS No. 324072-40-4](/img/structure/B11984739.png)
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H10Cl4F3N3O3 and a molecular weight of 491.084 This compound is known for its unique structural features, which include a nitro group, a trichloroethyl group, and a phenyldiazenyl group
Métodos De Preparación
The synthesis of 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Diazotization: Formation of the diazonium salt from aniline derivatives.
Coupling Reaction: Reaction of the diazonium salt with a suitable coupling partner to form the phenyldiazenyl group.
Chlorination: Introduction of the trichloroethyl group.
Amidation: Formation of the benzamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Análisis De Reacciones Químicas
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The phenyldiazenyl group can participate in coupling reactions with other aromatic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenyldiazenyl group can participate in electron transfer reactions, affecting cellular redox balance. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive species that can interact with biomolecules .
Comparación Con Compuestos Similares
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide can be compared with similar compounds, such as:
4-nitro-N-(2,2,2-trichloro-1-{4-chlorophenyl}ethyl)benzamide: Similar structure but with a chlorophenyl group instead of a phenyldiazenyl group.
4-nitro-N-(2,2,2-trichloro-1-{4-methoxyphenyl}ethyl)benzamide: Similar structure but with a methoxyphenyl group instead of a phenyldiazenyl group.
4-nitro-N-(2,2,2-trichloro-1-{4-fluorophenyl}ethyl)benzamide: Similar structure but with a fluorophenyl group instead of a phenyldiazenyl group.
Propiedades
Número CAS |
324072-40-4 |
|---|---|
Fórmula molecular |
C21H16Cl3N5O3 |
Peso molecular |
492.7 g/mol |
Nombre IUPAC |
4-nitro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H16Cl3N5O3/c22-21(23,24)20(26-19(30)14-6-12-18(13-7-14)29(31)32)25-15-8-10-17(11-9-15)28-27-16-4-2-1-3-5-16/h1-13,20,25H,(H,26,30) |
Clave InChI |
HBOCNVDCLOYQKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)
![4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11984665.png)





![2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole](/img/structure/B11984686.png)
![N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide](/img/structure/B11984689.png)

![[2-(Benzyloxy)-5-fluorophenyl][3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxiranyl]methanone](/img/structure/B11984704.png)
![propan-2-yl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B11984707.png)

![7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one](/img/structure/B11984716.png)
